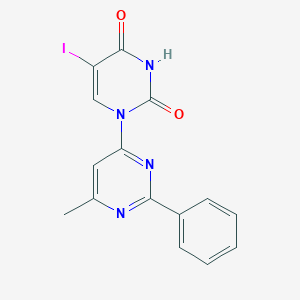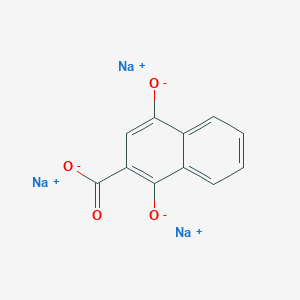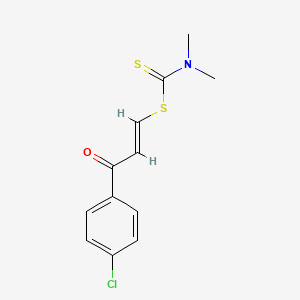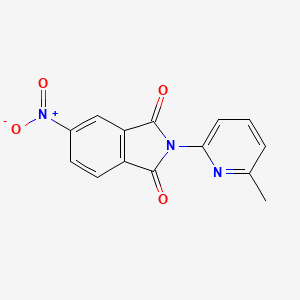
5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione, also known as IMPY, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IMPY belongs to the class of bipyrimidine derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione is not fully understood, but it is believed to involve its ability to bind to specific receptors or enzymes in the body. 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been shown to bind to β-amyloid plaques, which are believed to contribute to the development of Alzheimer's disease. Additionally, 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and physiological effects:
5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been shown to have a variety of biochemical and physiological effects, including its ability to bind to specific receptors or enzymes in the body. 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been shown to have a high affinity for β-amyloid plaques, making it a potential imaging agent for Alzheimer's disease diagnosis. Additionally, 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione in lab experiments include its high purity and yield, making it a viable candidate for further research. Additionally, 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been extensively studied for its potential therapeutic applications, making it a compound of interest in the field of medicinal chemistry. The limitations of using 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione in lab experiments include its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione, including its potential as a diagnostic tool for Alzheimer's disease and its potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione and its potential interactions with other compounds in the body. Overall, 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has shown significant promise in the field of medicinal chemistry and warrants further investigation.
Méthodes De Synthèse
The synthesis of 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione involves the reaction of 2,4-diamino-5-iodopyrimidine with ethyl acetoacetate in the presence of acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis of 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been optimized to yield high purity and yield, making it a viable candidate for further research.
Applications De Recherche Scientifique
5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been extensively studied for its potential therapeutic applications, including its use as a diagnostic tool for Alzheimer's disease. 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been shown to bind to β-amyloid plaques, which are a hallmark of Alzheimer's disease, making it a potential imaging agent for diagnosis. Additionally, 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
5-iodo-1-(6-methyl-2-phenylpyrimidin-4-yl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN4O2/c1-9-7-12(20-8-11(16)14(21)19-15(20)22)18-13(17-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRRWKASCGYHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3C=C(C(=O)NC3=O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5936365 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorobenzyl)-N-[4-(trifluoromethoxy)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5060431.png)
![5-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-cyclopropyl-2-nitroaniline](/img/structure/B5060433.png)
![N-[2-(1H-indol-3-yl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5060438.png)
![2-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5060444.png)
![ethyl {5-[(2-ethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5060456.png)


![5-[(3,4-difluorophenoxy)methyl]-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide](/img/structure/B5060473.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitro-2-pyridinamine](/img/structure/B5060475.png)

![5-((2-chlorophenyl){[4-(4-pyridinylmethyl)phenyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060494.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5060517.png)
![5-[(5-isoquinolinyloxy)methyl]-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5060519.png)